molecular formula C17H15N3O2 B2451239 7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde CAS No. 494828-31-8

7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde

Cat. No.: B2451239
CAS No.: 494828-31-8
M. Wt: 293.326
InChI Key: QUIXAOYCLGSUQR-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde is a complex organic compound belonging to the pyridopyrimidine class. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with various functional groups attached.

Properties

IUPAC Name

2-(benzylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-7-8-15-19-16(14(11-21)17(22)20(15)10-12)18-9-13-5-3-2-4-6-13/h2-8,10-11,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIXAOYCLGSUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)NCC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridopyrimidine compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that 7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve interference with bacterial DNA synthesis or enzyme inhibition .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation. Molecular docking studies have further supported its potential as an inhibitor of key proteins involved in cancer progression .

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound can effectively bind to proteins involved in cancer metabolism and bacterial resistance mechanisms, suggesting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde apart from similar compounds is its specific functional group arrangement, which imparts unique chemical and biological properties.

Biological Activity

7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as a pyridopyrimidine derivative. Its structure features a pyridine ring fused to a pyrimidine, with a methyl group and an aldehyde functional group that contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimidine core followed by functionalization at the 2-position with a phenylmethylamine moiety. Specific synthetic pathways may vary based on desired yields and purity levels.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of various pyridopyrimidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines. The following table summarizes key findings on the antiproliferative activity of related compounds:

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound AMCF-7 (Breast Cancer)4.3 ± 0.11Thymidylate synthase inhibition
Compound BMDA-MB-231 (Breast Cancer)18.28EGFR-TK inhibition
Compound CCCRF-CEM (Leukemia)>20 (inactive)N/A

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency.

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cellular proliferation. For example:

  • Thymidylate Synthase Inhibition : This enzyme is crucial for DNA synthesis; inhibition leads to reduced tumor cell proliferation.
  • EGFR-TK Inhibition : Targeting the epidermal growth factor receptor tyrosine kinase can disrupt signaling pathways that promote cancer cell survival and growth.

Case Studies

  • Cytotoxicity Against MCF-7 Cells : A study evaluated several pyridopyrimidine derivatives for their cytotoxic effects on MCF-7 cells, revealing that compounds with similar structures exhibited significant antiproliferative effects, with some achieving IC50 values in the nanomolar range .
  • In Vivo Studies : Another investigation assessed the efficacy of related compounds in animal models of cancer, demonstrating significant tumor reduction in treated groups compared to controls, indicating potential for therapeutic application .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest favorable PK profiles with reasonable bioavailability; however, further toxicological assessments are necessary to ensure safety in clinical applications .

Q & A

Q. What are the optimal synthetic routes for preparing 7-methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions with pyrido[1,2-a]pyrimidine scaffolds. Key steps include:

  • Condensation reactions between aminopyrimidine precursors and aldehyde-containing reagents under controlled pH (6.5–7.5) and temperature (60–80°C) to avoid side products .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm and pyrimidine carbons at δ 150–160 ppm .
    • IR spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ confirm the carbonyl group .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass matching (±5 ppm) to theoretical values .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for pyrido[1,2-a]pyrimidine derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies to identify feasible pathways (e.g., nucleophilic attack vs. radical intermediates) .
  • Molecular docking : Predict binding affinities of the aldehyde group with biological targets (e.g., enzymes) to explain observed bioactivity discrepancies .

Example Case :
A study reported conflicting yields (45% vs. 72%) for the same reaction. DFT analysis revealed solvent polarity (DMF vs. THF) stabilizes intermediates differently, aligning with experimental outcomes .

Q. What strategies mitigate challenges in analyzing biological activity data for this compound?

Methodological Answer:

  • Dose-response assays : Use IC₅₀ values from multiple cell lines (e.g., HeLa, MCF-7) to distinguish target-specific effects from cytotoxicity .
  • Metabolic stability tests : Incubate with liver microsomes to assess oxidative degradation pathways (e.g., aldehyde oxidase activity) .

Q. How do substituents on the pyrimidine ring influence reactivity and bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies :
    • Electron-withdrawing groups (e.g., -Cl at position 7) enhance electrophilicity, improving cross-coupling yields .
    • Benzylamino groups at position 2 increase lipophilicity, correlating with improved membrane permeability in cell-based assays .

Example : Replacing the benzyl group with a furan moiety reduced anticancer activity by 40%, highlighting the role of aromatic interactions .

Q. What advanced techniques characterize degradation products under oxidative conditions?

Methodological Answer:

  • LC-MS/MS : Identify degradation products (e.g., carboxylic acid derivatives from aldehyde oxidation) .
  • X-ray crystallography : Resolve structural changes in the pyrido[1,2-a]pyrimidine core after exposure to H₂O₂ .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar derivatives?

Root Causes :

  • Catalyst variability : Palladium catalysts (Pd(OAc)₂ vs. PdCl₂) affect coupling efficiency .
  • Moisture sensitivity : Aldehyde groups hydrolyze in aqueous conditions, requiring anhydrous reaction setups .

Resolution Strategy :
Standardize protocols using inert atmospheres (N₂/Ar) and pre-dried solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde
Reactant of Route 2
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7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.